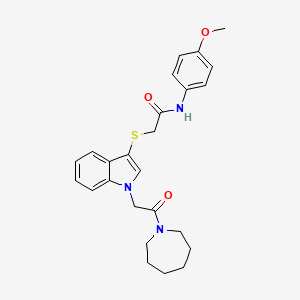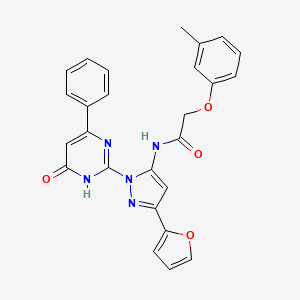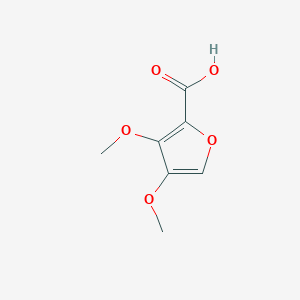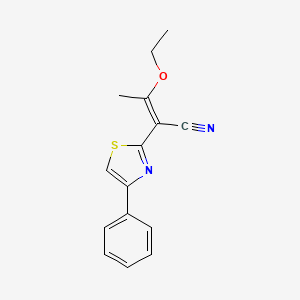![molecular formula C23H22ClN7OS B2504934 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941991-29-3](/img/structure/B2504934.png)
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrimidines are compounds made up of triazole and pyrimidine cycles. They have attracted the attention of the scientific community due to their diverse medical applications .
Synthesis Analysis
There are several synthesis methods for triazolopyrimidines, generally divided into two reaction groups: the Biginelli reaction and condensation . In 1945, one of the first reports on the synthesis of the triazolopyrimidine nucleus was published by Robin et al. They performed an annulation of the triazole nucleus in 1,2-diaminopyrimidine .Molecular Structure Analysis
The fundamental structure of triazolopyrimidines was discovered by Bulow and Haas at the beginning of the 20th century .Chemical Reactions Analysis
The different activities of triazolopyrimidine derivatives vary depending on the arrangement of the cycles and the substituents .Physical And Chemical Properties Analysis
The interest in these compounds has increased due to their remarkable biological and pharmacological properties, as well as advances in their synthesis methods .科学的研究の応用
Potential as Inhibitors of Biological Targets
The synthesis of heterocyclic compounds, such as triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrates the potential of complex organic molecules in inhibiting biological targets like 15-lipoxygenase. These compounds exhibit significant inhibitory activities, suggesting their utility in developing novel therapeutic agents for diseases where such enzymes play a critical role (Asghari et al., 2016).
Synthesis of Novel Heterocyclic Derivatives
Research into the synthesis of new heterocyclic derivatives containing 1,2,3-triazole moieties highlights the chemical versatility and potential pharmacological relevance of such compounds. These structures may serve as scaffolds for the development of drugs with antitrypanosomal activity, among other therapeutic applications (Abdelriheem et al., 2017).
Utility in Heterocyclic Synthesis
The utilization of certain key intermediates for the synthesis of diverse heterocyclic systems underlines the importance of such compounds in the exploration of new medicinal agents. This research direction is crucial for discovering novel compounds with potential applications in treating various health conditions (Salem et al., 2021).
Metal-Free Synthesis Approaches
Innovative, metal-free synthesis approaches for creating biologically important skeletons, such as 1,2,4-triazolo[1,5-a]pyridines, showcase the evolving methodologies in organic chemistry that reduce reliance on heavy metals, thus offering environmentally friendly alternatives (Zheng et al., 2014).
Antimicrobial and Antitumor Activities
The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities exemplifies the therapeutic potential of novel chemical entities. Such studies are foundational in the quest for new, more effective treatments for cancer and infections (Riyadh, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYNXUBRRMJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)


![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)
